molecular formula C16H14N4O2 B11000827 N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11000827
M. Wt: 294.31 g/mol
InChI Key: PBIDACBEESWVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methylpyridin-2-ylamine, which is then reacted with 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of pyridine and phthalazine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C16H14N4O2/c1-10-5-4-8-14(17-10)18-15(21)9-13-11-6-2-3-7-12(11)16(22)20-19-13/h2-8H,9H2,1H3,(H,20,22)(H,17,18,21)

InChI Key

PBIDACBEESWVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.